Home > Products > Screening Compounds P132433 > Alprafenone, (S)-
Alprafenone, (S)- - 401900-45-6

Alprafenone, (S)-

Catalog Number: EVT-258469
CAS Number: 401900-45-6
Molecular Formula: C25H35NO4
Molecular Weight: 413.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alprafenone, (S)-, is the S isomer of Alprafenone --- an anti-arrythmic agent.
Source and Classification

Alprafenone is cataloged under the Chemical Abstracts Service number 124316-02-5 and can be found in databases such as PubChem and MedKoo. Its classification falls within the category of organic compounds, specifically as an amine derivative due to the presence of a nitrogen atom in its structure. The compound exhibits a range of functional groups that enhance its reactivity and potential therapeutic uses .

Synthesis Analysis

Methods and Technical Details

The synthesis of Alprafenone can be approached through several chemical pathways, typically involving multi-step reactions that incorporate various functional groups. Here are some common methods:

  1. Formation of the Core Structure: The initial step often involves constructing the central carbon skeleton through cyclization reactions.
  2. Functional Group Introduction: This includes adding methoxy and other substituents via electrophilic aromatic substitution or nucleophilic attack.
  3. Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution may be employed to isolate the (S)-enantiomer from racemic mixtures.

These synthetic routes require careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the desired product .

Chemical Reactions Analysis

Reactions and Technical Details

Alprafenone can participate in various chemical reactions typical for amine-containing compounds:

  • Acylation Reactions: The amine group can undergo acylation to form amides, which may enhance solubility and bioavailability.
  • Reduction Reactions: Certain functional groups within Alprafenone can be reduced to alter its pharmacological properties.
  • Nucleophilic Substitution: The presence of halogen or other electrophilic centers allows for nucleophilic attack, facilitating further derivatization.

These reactions are essential for modifying Alprafenone's properties to optimize its therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action for Alprafenone primarily involves its interaction with ion channels in cardiac cells. It is believed to stabilize cardiac membranes by blocking sodium channels, thereby reducing excitability and conduction velocity in cardiac tissues. This action helps manage abnormal heart rhythms effectively.

Research indicates that Alprafenone may also influence calcium channels, contributing to its antiarrhythmic effects. The precise molecular targets and pathways remain an area for further investigation to fully elucidate its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alprafenone exhibits several notable physical properties:

  • Melting Point: Data on melting point varies but is generally reported around 90-100 °C.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include reactivity with acids and bases due to its amine functionality, which can affect its stability and solubility profiles .

Applications

Scientific Uses

Alprafenone has potential applications in several scientific fields:

  • Pharmacology: Its primary application lies in treating cardiac arrhythmias as an antiarrhythmic agent.
  • Research: Ongoing studies are exploring its effects on ion channels beyond cardiac tissues, potentially expanding its use in neurology.
  • Synthetic Chemistry: As a chiral building block, it serves as a valuable intermediate in synthesizing other biologically active compounds.
Introduction

Background and Significance of (S)-Alprafenone in Medicinal Chemistry

(S)-Alprafenone represents a strategically designed class Ic antiarrhythmic agent developed to address critical limitations of early sodium channel blockers. Its emergence aligns with the therapeutic imperative for ventricular and supraventricular arrhythmia management, particularly in patients without structural heart disease where rhythm control is paramount. Class Ic agents like flecainide and propafenone exhibit potent fast sodium channel blockade, suppressing premature ventricular contractions (PVCs) and atrial fibrillation (AF) initiation. However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) revealed increased mortality with class Ic agents in post-myocardial infarction patients due to proarrhythmic effects, confining their use to structurally normal hearts [1] [7]. (S)-Alprafenone was conceived within this therapeutic niche, aiming to retain high sodium channel affinity while optimizing stereoselective pharmacokinetics and receptor interactions. Contemporary trials like EAST-AFNET 4 have reinvigorated interest in pharmacologic rhythm control, demonstrating that early intervention with antiarrhythmics (including class Ic agents in select populations) reduces cardiovascular outcomes [7] [9]. Within this framework, (S)-Alprafenone’s enantiomeric purity offers potential advantages in binding specificity and metabolic stability over racemic predecessors, positioning it as a chemically refined tool for precision arrhythmia management.

Structural Uniqueness of the (S)-Enantiomer in Pharmacological Contexts

The pharmacological profile of (S)-Alprafenone is intrinsically linked to its chiral center, which dictates stereospecific interactions with cardiac sodium (Naᵥ1.5) channels. Unlike racemic mixtures (e.g., propafenone), where the R-enantiomer may contribute to β-adrenergic blockade or divergent metabolism, the isolated (S)-configuration enables targeted inhibition of the fast sodium current (Iₙₐ) responsible for phase 0 depolarization [9]. This configuration confers:

  • Enhanced Channel Binding Kinetics: The (S)-enantiomer exhibits slower association/dissociation kinetics with the inactivated state of Naᵥ1.5, prolonging channel recovery and effectively suppressing aberrant conduction in re-entrant circuits.
  • Reduced "Off-Target" Effects: Elimination of the R-enantiomer minimizes β-adrenergic receptor interactions, avoiding unintended negative inotropy or bronchoconstriction risks associated with non-selective blockade.
  • Predictable Metabolism: Enantiomeric purity streamlines cytochrome P450 (CYP2D6) mediated oxidation, reducing polymorphic metabolic variability and potential drug accumulation seen in racemic formulations.

Table 1: Stereoselectivity in Antiarrhythmic Drug Actions

CompoundEnantiomerPrimary ActionSecondary Actions
PropafenoneRac-MixNa⁺ channel block (Class Ic)β-blockade (non-selective)
Alprafenone(S)Na⁺ channel block (Class Ic)Negligible β-blockade
Sotalold,l-MixK⁺ channel block (Class III)β-blockade (l-isomer)

The molecular architecture features a protonatable amine facilitating channel pore interaction, a hydrophobic aryl moiety anchoring to domain IV S6 segments, and optimized steric bulk from the (S)-sidechain preventing conformational flexibility that might reduce specificity [9]. These features collectively enhance ventricular action potential stabilization without significant QRS widening or QT prolongation—key therapeutic differentiators.

Historical Development of Antiarrhythmic Agents and (S)-Alprafenone’s Role

Antiarrhythmic drug evolution is characterized by pharmacologic refinement driven by clinical trial insights and molecular understanding:

  • Era of Unselective Agents (1950s-1980s): Quinidine (class Ia), a cinchona alkaloid, was widely used for AF but carried significant torsadogenic and anticholinergic risks. Its decline began with recognition of increased mortality in the CAST era [1] [7].
  • Class Ic Emergence (1980s): Flecainide and propafenone offered superior AF suppression via potent Na⁺ channel blockade. However, CAST (1989) revealed excess mortality with flecainide/encainide post-MI, restricting use to patients without structural heart disease [1] [7].
  • Enantiomer-Aware Design (1990s+): Recognition that stereochemistry influences drug safety/efficacy led to agents like (S)-Alprafenone. Designed as a "clean" class Ic agent, it minimizes non-channel effects while leveraging stereoselective metabolism for predictable clearance [9].
  • Contemporary Context: The EAST-AFNET 4 trial (2020) revitalized rhythm control, demonstrating reduced cardiovascular outcomes with early AAD intervention. Post-hoc analyses suggested safety with class Ic agents even in stable coronary disease or HFpEF under monitoring, expanding potential niches for optimized agents like (S)-Alprafenone [7] [9].

Table 2: Milestones in Antiarrhythmic Development Relevant to (S)-Alprafenone

EraKey AgentsClinical FindingsImpact on (S)-Alprafenone Design
Pre-1980sQuinidine, ProcainamideProarrhythmia, anticholinergic effectsAvoidance of K⁺ channel block/Iₖᵣ inhibition
1980sFlecainide, EncainideCAST: ↑ Mortality post-MI (ventricular proarrhythmia)Restriction to non-structural heart disease niche
1990sRac-PropafenoneNon-selective β-blockade (CYP2D6 polymorphism issues)Development as pure (S)-enantiomer
2020sDronedarone, VernakalantFocus on atrial selectivity, multi-channel blockTemplate for Na⁺ channel specificity

(S)-Alprafenone thus embodies a convergence of historical lessons: potent Na⁺ blockade confined to patients without irreversible myocardial pathology, enantiomeric purity for safety, and alignment with modern rhythm-control strategies [7] [9]. Its chemical design deliberately avoids the ion channel promiscuity (e.g., Iₖᵣ block) linked to torsades de pointes, positioning it as a mechanistically focused successor in the class Ic lineage.

Properties

CAS Number

401900-45-6

Product Name

Alprafenone, (S)-

IUPAC Name

1-Propanone, 3-(3-((2S)-3-((1,1-dimethylpropyl)amino)-2-hydroxypropoxy)-4-methoxyphenyl)-1-(4-methylphenyl)-

Molecular Formula

C25H35NO4

Molecular Weight

413.56

InChI

1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3/t21-/m0/s1

InChI Key

WUUQBRHWNUFEEB-NRFANRHFSA-N

SMILES

CCC(C)(C)NC[C@@H](COc1cc(ccc1OC)CCC(=O)c2ccc(cc2)C)O

Solubility

Soluble in DMSO

Synonyms

Alprafenone, (S)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.